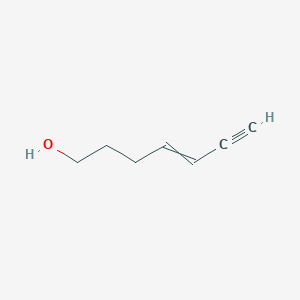

Hept-4-EN-6-YN-1-OL

Übersicht

Beschreibung

Hept-4-EN-6-YN-1-OL is an organic compound with the molecular formula C7H10O. It is characterized by the presence of both an alkene and an alkyne functional group, along with a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hept-4-EN-6-YN-1-OL can be synthesized through multiple synthetic routes. One common method involves the reaction of pent-4-yn-1-ol with appropriate reagents to introduce the double bond at the fourth position. This process typically involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Hept-4-EN-6-YN-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The alkyne and alkene groups can be selectively reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of hept-4-en-6-yn-1-al or hept-4-en-6-yn-1-one.

Reduction: Formation of heptane derivatives.

Substitution: Formation of various substituted hept-4-en-6-yn derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Chemistry

Hept-4-EN-6-YN-1-OL serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis. For instance:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or ketones using agents like potassium permanganate.

- Reduction : The alkyne and alkene groups can be selectively reduced to generate saturated hydrocarbons.

- Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

This compound has been investigated for its potential biological activities, which include:

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial effects. In vitro studies demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research. Studies involving various cancer cell lines have revealed that certain derivatives can inhibit cell proliferation in a dose-dependent manner. For example, MTT assays conducted on breast and lung cancer cells indicated significant cytotoxicity.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. Its unique structure allows it to interact with biological targets effectively. Ongoing research aims to elucidate its mechanisms of action and potential as a precursor for drug development .

Case Studies

-

Antimicrobial Activity Study

- Objective : Assess the antimicrobial effects of Hept-4-EN-6-YN derivatives.

- Methodology : In vitro assays against bacterial strains.

- Results : Some derivatives exhibited significant inhibition zones compared to controls.

-

Anticancer Research

- Objective : Explore cytotoxic effects on cancer cell lines.

- Methodology : MTT assays on breast cancer and lung cancer lines.

- Results : Certain derivatives showed dose-dependent cytotoxicity, indicating potential for cancer therapy.

Industrial Applications

In industrial contexts, this compound is utilized in synthesizing specialty chemicals and materials. Its ability to form diverse chemical derivatives makes it suitable for producing various compounds used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Hept-4-EN-6-YN-1-OL involves its interaction with specific molecular targets. The presence of both alkene and alkyne groups allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Hept-6-YN-1-OL: Similar structure but with the alkyne group at the sixth position.

Hept-2-EN-6-YN-1-OL: Similar structure but with the double bond at the second position.

Uniqueness: The combination of alkene, alkyne, and hydroxyl groups in a single molecule makes it a versatile compound for various synthetic and research purposes .

Biologische Aktivität

Hept-4-EN-6-YN-1-OL is a unique organic compound characterized by its molecular formula , featuring both alkene and alkyne functional groups along with a hydroxyl group. This structural diversity allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be synthesized through various methods, including palladium(II)-catalyzed rearrangements and ruthenium(II)-catalyzed reactions. The compound's reactivity is influenced by its functional groups, allowing for oxidation, reduction, and substitution reactions. For example:

- Oxidation : The hydroxyl group can be converted into aldehydes or ketones using oxidizing agents like potassium permanganate.

- Reduction : The alkyne and alkene groups can be selectively reduced to form alkanes.

- Substitution : The hydroxyl group can undergo nucleophilic substitution to form different derivatives.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further exploration in treating infections.

Anticancer Activity : Investigations into the anticancer properties of this compound are ongoing, with some derivatives showing promise in inhibiting cancer cell proliferation .

Mechanism of Action : The biological activity is thought to stem from the compound's ability to interact with various biomolecular targets. The unique combination of alkene and alkyne functionalities allows it to form reactive intermediates that can engage in critical biochemical pathways .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

-

Antimicrobial Activity Study :

- Objective : To assess the antimicrobial effects of Hept-4-EN-6-YN derivatives against common pathogens.

- Methodology : In vitro assays were performed using bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Results : Some derivatives demonstrated significant inhibition zones compared to control groups, indicating potential as antimicrobial agents.

-

Anticancer Research :

- Objective : To explore the cytotoxic effects of Hept-4-EN-6-YN derivatives on cancer cell lines.

- Methodology : MTT assays were conducted on various cancer cell lines (e.g., breast cancer, lung cancer).

- Results : Certain derivatives showed dose-dependent cytotoxicity, suggesting their potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Hept-6-YN-1-Ol | Alkyne at sixth position | Antimicrobial properties |

| Hept-2-En-YN-1-Ol | Double bond at second position | Potential anticancer effects |

| Heptanols | Saturated alcohols | General health benefits |

Eigenschaften

IUPAC Name |

hept-4-en-6-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHQDNTVTWPWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695494 | |

| Record name | Hept-4-en-6-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135511-17-0 | |

| Record name | Hept-4-en-6-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.